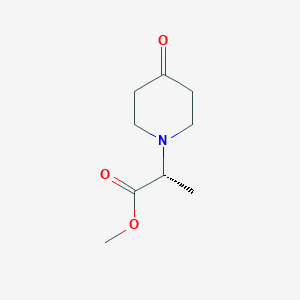

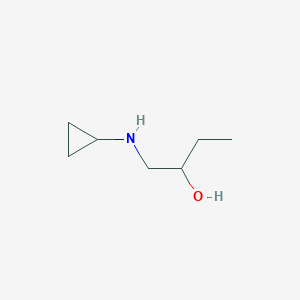

![molecular formula C27H29ClN2OS B2490474 N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850917-56-5](/img/structure/B2490474.png)

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related adamantane derivatives typically involves multi-step processes, including reactions such as amidation, N-alkylation, and reactions with chloropyrimidine or adamantanecarbonyl chloride as starting materials. These processes highlight the complexity and versatility of adamantane-based compound synthesis. For example, Su et al. (2011) developed a facile method for synthesizing a similar compound using convergent routes to reduce workups and steps in a good yield, confirming structures through IR spectral, 1HNMR, and elemental analyses (Su et al., 2011).

Molecular Structure Analysis

Spectral and quantum chemical analyses play a critical role in understanding the molecular structure of such compounds. For instance, Al-Ghulikah et al. (2019) performed Fourier transform infrared and Raman spectra analysis alongside DFT calculations to obtain the equilibrium geometric structure and predict vibrational IR and Raman spectra of a related adamantane-based compound (Al-Ghulikah et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide and related compounds are synthesized using various methods, providing important insights into their structural properties. For instance, Su et al. (2011) detailed a synthesis method for a similar compound, N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide, through a convergent route that minimized steps and improved yield (Su, Guo, Yang, & Cui, 2011).

Medicinal Chemistry and Pharmacology

- A series of 1-adamantanecarboxamides, which are structurally related to the given compound, were synthesized and tested for their potential as selective 5-HT2 receptor antagonists, indicating their potential in pharmacological applications. One compound, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride, demonstrated significant in vitro and in vivo anti-platelet effects (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).

Materials Science and Polymer Research

- The compound and its derivatives are also of interest in materials science. For example, Liaw et al. (1999) synthesized new polyamides using an adamantane-type cardo dicarboxylic acid, highlighting the compound's potential in creating high-strength and high-temperature-resistant materials (Liaw, Liaw, & Chung, 1999).

Antimicrobial and Antiviral Research

- Research into adamantane derivatives has shown promising results in antimicrobial and antiviral applications. For instance, El-Emam et al. (2012) synthesized N′-heteroarylidene-1-adamantylcarbohydrazides with significant antimicrobial activity against various bacteria and the yeast-like pathogenic fungus Candida albicans (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Neurological Research

- In the field of neurology, fluorescent heterocyclic adamantane amines, similar to the compound , have been synthesized and evaluated for their neuroprotective activities. These compounds have shown potential in inhibiting N-methyl-d-aspartate receptor/ion channels and scavenging free radicals, indicating their use in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).

Eigenschaften

IUPAC Name |

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQRLLQZMSMOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)